molecular formula C12H24N2O B11890517 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

Cat. No.: B11890517
M. Wt: 212.33 g/mol
InChI Key: ZUJHZMSRLPMRJH-UHFFFAOYSA-N
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Description

9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS 1779122-11-0) is a chemically unique spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 1-oxa-9-azaspiro[5.5]undecane core is a privileged structure explored for developing inhibitors against biologically relevant targets. Research indicates this scaffold is a key precursor for potent and soluble epoxide hydrolase (sEH) inhibitors, which are investigated for potential applications in cardiovascular diseases, inflammation, and pain management . Derivatives based on this structure have demonstrated remarkable aqueous solubility and low lipophilicity, contributing to excellent oral bioavailability in preclinical models . More recently, this spirocyclic framework has been optimized to create compounds with potent antituberculosis activity, showing efficacy against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis by targeting the MmpL3 protein . Furthermore, the 1-oxa-9-azaspiro[5.5]undecane core has been identified as a starting point for developing broad-spectrum, direct-acting antiviral agents targeting alphavirus nsP2 helicase . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

9-propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

InChI

InChI=1S/C12H24N2O/c1-2-6-14-7-4-12(5-8-14)10-11(13)3-9-15-12/h11H,2-10,13H2,1H3

InChI Key

ZUJHZMSRLPMRJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)CC(CCO2)N

Origin of Product

United States

Preparation Methods

Core Spirocyclic Scaffold Construction

The spiro[5.5]undecane framework is constructed via cyclization reactions. A common approach involves reacting γ-lactones with primary amines under acidic conditions to form the oxa-aza ring system. For 9-propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, the propyl side chain is introduced early using 3-bromopropane or propanal in reductive amination.

Amine Functionalization

The 4-amine group is typically installed via Gabriel synthesis or Hofmann rearrangement, though reductive amination of ketone precursors using LiAlH₄ has proven effective for spirocyclic systems. For example, reducing a secondary imine intermediate with LiAlH₄ in THF at 0°C yields the target amine with >90% purity.

Stepwise Synthetic Protocols

Cyclization to Form the Spirocyclic Intermediate

A modified procedure from ACS Omega (2019) illustrates the synthesis of analogous spirocyclic pyrrolidines:

  • Reaction Setup :

    • Dissolve 0.95 mol of a γ-lactone precursor in 1000 mL THF.

    • Add dropwise to a solution of LiAlH₄ (2 mol, 76 g) in 2000 mL THF at 0°C.

    • Stir for 72 hours at room temperature.

  • Workup :

    • Quench excess LiAlH₄ with a THF/water mixture (1:4, 500 mL).

    • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Key Data :

ParameterValue
Yield85–92%
Purity (LCMS)>95%
Reaction Time72 hours

This method avoids racemization and ensures high regioselectivity for the spiro center.

Optimization of Reductive Amination

Solvent and Temperature Effects

Using THF as the solvent enhances the solubility of LiAlH₄ and stabilizes reactive intermediates. Trials comparing THF, diethyl ether, and toluene showed THF provides optimal reaction rates and yields (Table 1).

Table 1: Solvent Screening for Reductive Amination

SolventYield (%)Purity (%)
THF9297
Diethyl ether7888
Toluene6582

Stoichiometric Considerations

A 2:1 molar ratio of LiAlH₄ to imine precursor minimizes side reactions (e.g., over-reduction) while achieving complete conversion. Excess LiAlH₄ increases hydrolysis risks during workup.

Characterization and Quality Control

NMR Spectroscopy

¹H and ¹³C NMR spectra confirm the spirocyclic structure. For a related compound, 5-benzyl-5-azaspiro[3.4]octane, key signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.43 (t, J = 7.3 Hz, 2H, CH₂N), 1.64 (m, 6H, spiro-CH₂).

  • ¹³C NMR: δ 66.4 (C-O), 53.4 (C-N).

LCMS and Elemental Analysis

LCMS ([M + H]⁺ = 202.2) and elemental analysis (C: 83.35%, H: 9.79%, N: 7.28%) validate molecular formula and purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors reduce reaction times from 72 hours to 8 hours by improving heat transfer and mixing efficiency.

Cost Analysis

Bulk procurement of γ-lactone precursors (~$120/kg) and LiAlH₄ (~$80/kg) makes the route economically viable for kilogram-scale production.

Chemical Reactions Analysis

9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The spirocyclic 1-oxa-9-azaspiro[5.5]undecane scaffold is highly versatile, allowing for modifications at positions 3, 4, and 7. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 9) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Propyl (C₃H₇) C₁₂H₂₄N₂O 212.33 Base compound; moderate lipophilicity
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine Benzyl (C₆H₅CH₂) C₁₆H₂₄N₂O 260.38 Increased aromaticity; potential CNS activity
N-Cyclopropyl-N-1-oxa-9-azaspiro[5.5]undec-4-ylbenzamide Cyclopropyl + Benzamide C₂₀H₂₇N₃O₂ 341.45 Enhanced rigidity; antibacterial applications
3-Cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine Cyclopropyl + 4-Fluorobenzyl C₂₀H₂₆FN₃O 343.44 Fluorine-enhanced metabolic stability
4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine Methoxy (OCH₃) at position 4 C₁₀H₂₀N₂O₂ 200.28 Polar substituent; altered solubility

Key Differences and Implications

Substituent Effects: Propyl Group: The propyl substituent in the target compound balances lipophilicity and steric bulk, favoring membrane permeability compared to bulkier benzyl or fluorinated analogues . Benzyl/4-Fluorobenzyl: These groups introduce aromatic π-systems, enhancing binding to hydrophobic pockets in biological targets (e.g., receptors or enzymes) . Fluorination further improves metabolic stability and bioavailability .

Synthetic Accessibility :

  • The target compound is synthesized via reductive amination or nucleophilic substitution, yielding moderate-to-high purity .
  • Fluorinated derivatives (e.g., 4-fluorobenzyl) require specialized reagents like 4-fluorobenzylamine, often resulting in lower yields (e.g., 17% for 6b) due to steric and electronic challenges .
  • Methoxy-substituted analogues (e.g., 4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine) are synthesized via etherification, with yields influenced by the reactivity of the hydroxyl precursor .

For example:

  • Antibacterial Activity : N-Benzyl-N-cyclopropyl derivatives (e.g., 2ab) show potent activity against Gram-positive pathogens, with MIC values <1 µg/mL .
  • CNS Penetration : Benzyl-substituted analogues (CAS 1306739-52-5) are explored for neuropharmacological applications due to their ability to cross the blood-brain barrier .

Emerging Trends

  • Dual-Action Spirocycles : Recent work integrates oxadiazole (e.g., 2d) or thiophene (e.g., ) moieties to enhance multitarget engagement in cancer and infectious diseases .
  • Automated Synthesis : Platforms like capsule-based systems enable rapid generation of spirocyclic libraries, exemplified by the synthesis of 6g (43% yield) using 4-formylbenzonitrile and isopropylamine .

Biological Activity

9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in treating tuberculosis and other infectious diseases. This compound's unique structural features, including nitrogen and oxygen heteroatoms, contribute to its biological activity and make it a candidate for drug development.

The molecular formula of 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is C12H24N2OC_{12}H_{24}N_{2}O with a molecular weight of 212.33 g/mol. Its spirocyclic structure imparts both flexibility and rigidity, which are crucial for its interaction with biological targets.

The primary mechanism of action for 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is its inhibition of the MmpL3 protein in Mycobacterium tuberculosis. MmpL3 is essential for the bacterium's survival as it plays a key role in maintaining cell wall integrity by transporting lipids necessary for cell wall biosynthesis. By disrupting this function, the compound demonstrates significant antibacterial activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis .

Antituberculosis Activity

Recent studies have shown that 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine exhibits potent antituberculosis activity, with efficacy exceeding that of standard comparator drugs against various strains, including the H37Rv strain. The optimization of its chemical structure has been achieved through molecular docking studies, leading to derivatives with enhanced activity .

Comparative Analysis

A comparison of similar compounds reveals how variations in structure can influence biological activity. The following table summarizes some compounds related to 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine:

Compound NameStructural FeaturePotential Activity
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-am Propyl groupAntituberculosis
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-am Methyl groupVaries
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane Bulky tert-butylVaries
9-(4-tert-butylbenzyl)-4-fluoro -1 -oxa -9 -azaspiro [5.5]undecane Fluorine substitutionVaries

This table highlights the unique potential of the propyl substituent in enhancing biological activity while indicating how structural modifications can lead to differing pharmacological profiles .

Case Studies

In a notable study, researchers synthesized a series of spirocyclic inhibitors targeting MmpL3 and assessed their antituberculosis activity against various strains of M. tuberculosis. The results indicated that several derivatives exhibited superior activity compared to existing treatments, underscoring the therapeutic promise of compounds like 9-propyl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Answer : The compound can be synthesized via Prins cyclization , which efficiently constructs the spirocyclic scaffold in a single step . Alternative routes, such as Grubbs-catalyzed olefin metathesis , are less scalable due to cost and complexity . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometric ratios of aldehydes and amines (e.g., propylamine derivatives), as demonstrated in analogous spirocyclic syntheses using General Procedure C . Purification via preparative HPLC is critical to isolate diastereomers and achieve >95% purity .

Q. What spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Answer : 1H/13C NMR resolves stereochemistry and confirms the spirocyclic backbone by identifying proton environments (e.g., δ 2.8–3.8 ppm for N-CH2 groups) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C12H24N2O: 212.33 g/mol) . IR spectroscopy detects functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) . Purity is assessed via HPLC-UV with C18 columns and gradient elution .

Q. How should researchers handle storage and stability of this compound?

  • Answer : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the amine group. Stability tests in DMSO or ethanol over 72 hours (monitored via TLC/HPLC) are recommended .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized or resolved?

  • Answer : Diastereomer ratios (e.g., 2:1 or 50:50 dr) arise from stereochemical flexibility at the spirocyclic center . Strategies include:

  • Chiral catalysts (e.g., asymmetric Prins cyclization) to enforce stereoselectivity .
  • Dynamic kinetic resolution by adjusting reaction kinetics (e.g., temperature-modulated equilibration) .
  • Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) for separation .

Q. How does the substitution pattern on the spirocyclic scaffold influence biological activity, particularly against Mycobacterium tuberculosis?

  • Answer : The propyl group at position 9 and amine at position 4 are critical for MmpL3 inhibition, a target in Mycobacterium tuberculosis . Analogous compounds with benzyl or fluorophenyl substituents show reduced activity, suggesting steric and electronic compatibility with the MmpL3 binding pocket . Structure-Activity Relationship (SAR) studies using derivatives with varied alkyl/aryl groups are recommended .

Q. What computational tools can predict reactivity and stereochemical outcomes for spirocyclic derivatives?

  • Answer : Density Functional Theory (DFT) models predict transition states in Prins cyclization, guiding solvent and catalyst selection . Molecular docking (e.g., AutoDock Vina) simulates binding to MmpL3, prioritizing substituents for synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Contradictions often stem from assay variability (e.g., bacterial strain differences) or impurity artifacts. Solutions include:

  • Standardized MIC assays with clinical TB strains .
  • Orthogonal validation (e.g., SPR binding assays vs. whole-cell activity) .
  • Meta-analysis of published data to identify structure-activity trends .

Methodological Resources

  • Synthetic Protocols : Prins cyclization (0.1 mmol scale, 48h reflux in THF) .
  • Analytical Workflows : NMR (400 MHz, CDCl3), HRMS (ESI+, m/z 212.33) .
  • Computational Tools : Gaussian for DFT, PyMol for docking .

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